

Glesatinib hydrochloride formulation for oral administration in mice

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Compound of Interest

Compound Name: *Glesatinib hydrochloride*

Cat. No.: *B1139298*

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Glesatinib Hydrochloride Oral Formulation Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of **Glesatinib hydrochloride** for oral administration in mice. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a standard and effective formulation for oral administration of **Glesatinib hydrochloride** in mice?

A1: A commonly used and effective formulation for **Glesatinib hydrochloride** for oral gavage in mice consists of a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and saline. A specific composition reported in preclinical studies is 5% DMSO, 45% PEG400, and 50% saline[1]. Another widely used vehicle for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2][3][4].

Q2: What is the recommended dosage of **Glesatinib hydrochloride** for mouse studies?

A2: The dosage of **Glesatinib hydrochloride** can vary depending on the specific mouse model and experimental goals. Published studies have reported using dosages such as 15 mg/kg/day and 60 mg/kg once daily[1][5][6]. The 60 mg/kg once daily dose has been shown to be generally well-tolerated in mice[1].

Q3: What is the solubility of **Glesatinib hydrochloride** in common laboratory solvents?

A3: **Glesatinib hydrochloride** is sparingly soluble in water but has good solubility in DMSO. It is practically insoluble in ethanol and water[7]. The solubility in DMSO is reported to be ≥ 28 mg/mL, and can be as high as 50 mg/mL or 125 mg/mL with the aid of ultrasonication and warming[6][7][8][9]. For in vivo formulations, a clear solution of ≥ 2.5 mg/mL can be achieved in mixed vehicle systems[2].

Q4: How should **Glesatinib hydrochloride** be stored?

A4: As a powder, **Glesatinib hydrochloride** should be stored at -20°C for long-term stability (up to 3 years)[7]. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store stock solutions in aliquots to avoid repeated freeze-thaw cycles[5][7].

Experimental Protocols & Data

Formulation Preparation Protocol

A detailed methodology for preparing a **Glesatinib hydrochloride** formulation for oral gavage is provided below. This protocol is based on common practices for formulating hydrophobic drugs for in vivo use.

Objective: To prepare a clear and stable solution of **Glesatinib hydrochloride** for oral administration to mice.

Materials:

- **Glesatinib hydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300) or PEG400, sterile

- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes or vials
- Pipettes and sterile filter tips
- Vortex mixer
- Sonicator (optional)
- Water bath (optional)

Procedure:

- Prepare Stock Solution:
 - Accurately weigh the required amount of **Glesatinib hydrochloride** powder.
 - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL or 50 mg/mL). Ensure the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution[9][10].
- Prepare the Vehicle Mixture:
 - In a sterile conical tube, add the required volume of the **Glesatinib hydrochloride** stock solution (to make up 10% of the final volume).
 - Sequentially add the other components of the vehicle, mixing thoroughly after each addition. The recommended order of addition is critical to prevent precipitation[4][11]:
 1. Add PEG300 (to make up 40% of the final volume) to the DMSO stock solution and vortex until the solution is clear.
 2. Add Tween-80 (to make up 5% of the final volume) and vortex thoroughly.

3. Finally, add saline (to make up 45% of the final volume) to reach the desired final concentration and volume. Vortex until the solution is homogeneous.

- Final Formulation Check:
 - Visually inspect the final formulation for any precipitation or turbidity. A clear solution is ideal for administration.
 - If the solution is not clear, brief sonication or warming in a water bath (37-50°C) for 3-5 minutes may help to achieve a uniform suspension or clear solution[10].

Important Considerations:

- Always use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce the solubility of Glesatinib[7].
- Prepare the formulation fresh before each use for optimal results[7].
- The final concentration of DMSO should be kept as low as possible, ideally below 10% v/v for in vivo injections, as it can have pharmacological effects and may cause local tissue irritation[12].

Quantitative Data Summary

The following tables summarize key quantitative data for **Glesatinib hydrochloride** formulation.

Table 1: Solubility of **Glesatinib Hydrochloride**

Solvent/Vehicle System	Reported Solubility	Notes
DMSO	≥ 28 mg/mL[6][9]	Can be increased with sonication and warming[8][9]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL[2]	Forms a clear solution[2]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL[2]	Forms a clear solution[2]
Water	Insoluble[7]	
Ethanol	1 mg/mL[7]	

Table 2: Example Formulation Compositions for Oral Gavage in Mice

Component	Formulation 1[1]	Formulation 2[2][4]
Glesatinib hydrochloride	Target Dose (e.g., 60 mg/kg)	Target Dose (e.g., 15 mg/kg)
DMSO	5%	10%
PEG400/PEG300	45% (PEG400)	40% (PEG300)
Tween-80	-	5%
Saline	50%	45%

Troubleshooting Guide

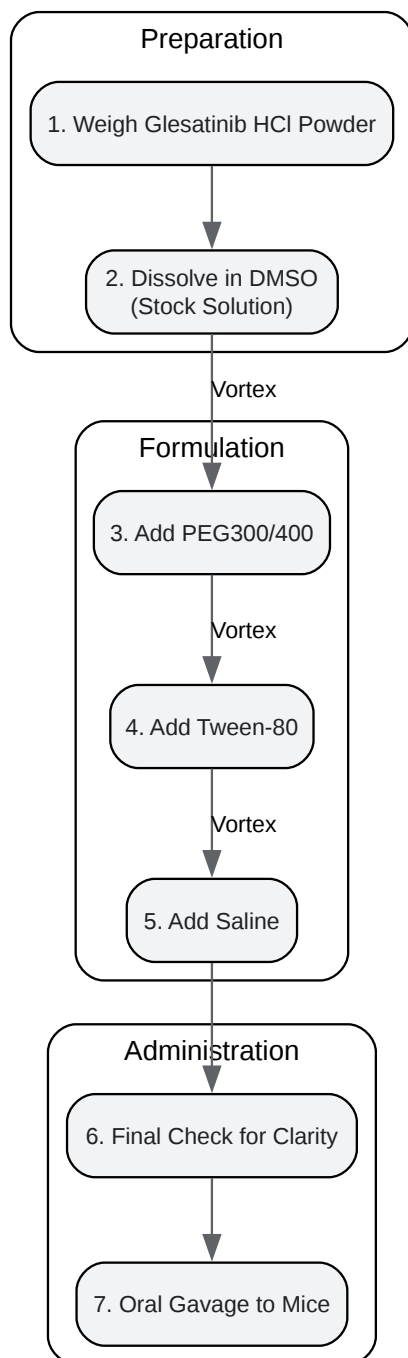
Issue	Potential Cause(s)	Recommended Solution(s)
Precipitation or turbidity in the final formulation	<ul style="list-style-type: none">- Incorrect order of solvent addition.- Low-quality or old solvents.- Insufficient mixing.- Exceeding the solubility limit.	<ul style="list-style-type: none">- Ensure the correct order of solvent addition (DMSO first, then PEG, then Tween-80, and finally saline)[4][11].- Use fresh, high-purity solvents.- Vortex thoroughly after each solvent addition.- Try gentle warming (37-50°C) or sonication for a few minutes to aid dissolution[10].- If precipitation persists, consider preparing a more dilute solution.
Difficulty in administering the formulation via oral gavage	<ul style="list-style-type: none">- High viscosity of the formulation.- Improper gavage technique.	<ul style="list-style-type: none">- If the formulation is too viscous, you may need to adjust the ratio of PEG. However, the reported formulations are generally suitable for gavage.- Ensure proper restraint of the mouse and correct placement of the gavage needle to avoid injury or aspiration[13][14][15].- Use a flexible plastic feeding tube to minimize the risk of esophageal injury[13].

Adverse effects in mice post-administration (e.g., lethargy, weight loss)	<ul style="list-style-type: none">- Toxicity of the drug at the administered dose.- Toxicity of the vehicle, particularly at high concentrations of DMSO.- Stress from the gavage procedure.	<ul style="list-style-type: none">- Include a vehicle-only control group to differentiate between drug and vehicle effects[12].- Reduce the concentration of DMSO in the formulation if possible[12].- Ensure personnel are well-trained in oral gavage to minimize stress to the animals[13][16].
Inconsistent experimental results	<ul style="list-style-type: none">- Instability of the formulation.- Inaccurate dosing.	<ul style="list-style-type: none">- Prepare the formulation fresh daily to ensure consistency[7].- Accurately weigh the mice and calculate the dose for each animal individually. Use calibrated pipettes for preparing the formulation.

Visualized Experimental Workflow and Signaling Pathways

To further aid in understanding the experimental process and the mechanism of action of Glesatinib, the following diagrams are provided.

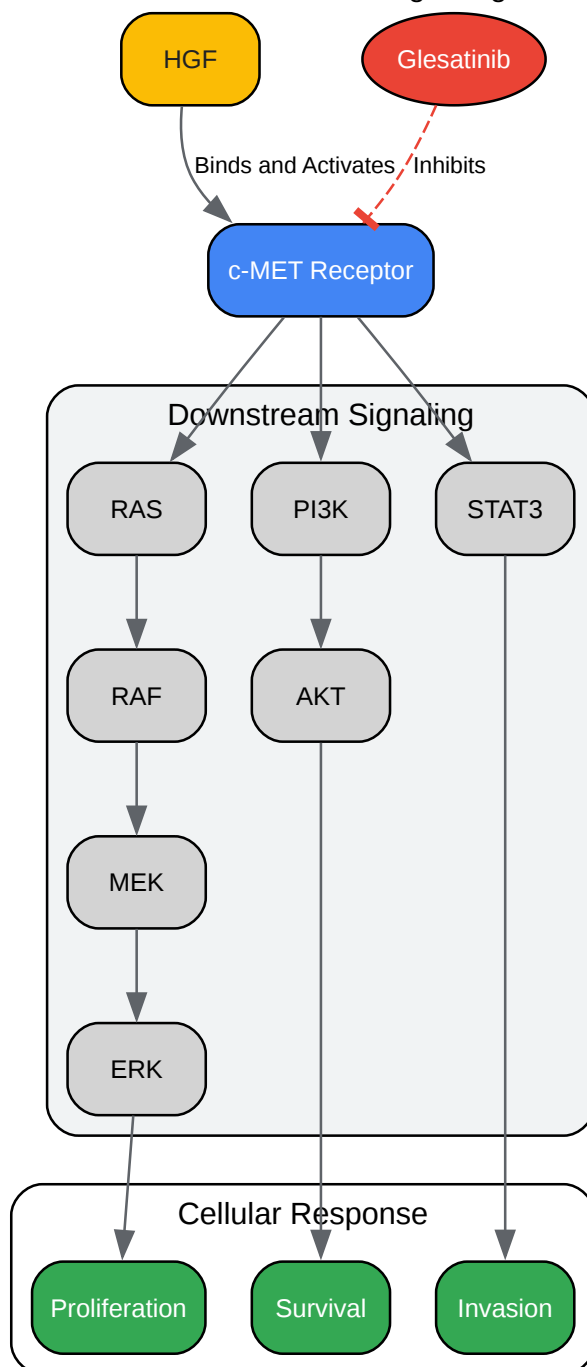
Experimental Workflow for Glesatinib Formulation

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Glesatinib Formulation Workflow

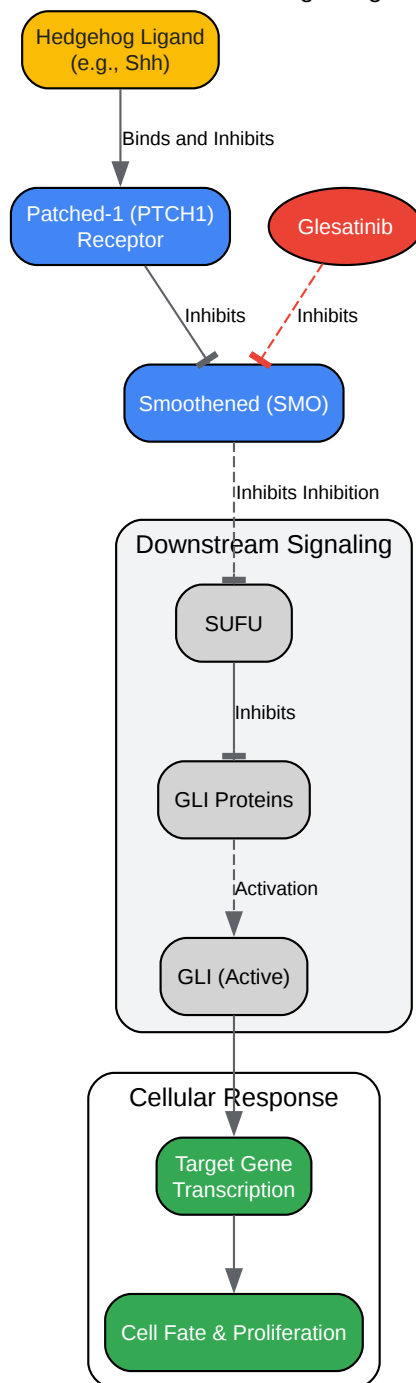
Glesatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the c-MET and Smoothed (SMO) signaling pathways.

Glesatinib Inhibition of c-MET Signaling Pathway

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Glesatinib's effect on the c-MET pathway.

Glesatinib Inhibition of SMO Signaling Pathway

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Glesatinib's effect on the SMO pathway.

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